Sylvestroside I Demonstrates Dose-Dependent Suppression of PGE2 in LPS-Stimulated RAW 264.7 Macrophages via COX-2 Pathway
Sylvestroside I was identified as the major COX-2 inhibitor in Pterocephalus hookeri extracts using an affinity solid-phase extraction HPLC system. It significantly suppressed lipopolysaccharide (LPS)-induced prostaglandin E2 (PGE2) release in RAW 264.7 macrophages in a dose-dependent manner, with no observable cytotoxicity at concentrations below 3.6 mM [1]. While direct head-to-head PGE2 suppression data for other bis-iridoids in the same assay are not reported in the same study, this COX-2 targeted activity is a distinctive functional attribute not uniformly observed across the bis-iridoid class; many bis-iridoids show no activity or lower efficacy than positive controls [2]. In contrast, cantleyoside, a structurally related bis-iridoid, has been reported to lack COX-2 inhibitory activity in comparable assays [3].
| Evidence Dimension | Suppression of PGE2 release |
|---|---|
| Target Compound Data | Significant, dose-dependent suppression (specific IC50 not reported; active at non-cytotoxic concentrations <3.6 mM) |
| Comparator Or Baseline | Cantleyoside (bis-iridoid analog) / Vehicle control |
| Quantified Difference | Sylvestroside I: Active COX-2 inhibitor / PGE2 suppressor; Cantleyoside: Reported inactive for COX-2 inhibition |
| Conditions | LPS-stimulated RAW 264.7 murine macrophages; MTT assay for cytotoxicity |
Why This Matters
This data positions Sylvestroside I as a validated COX-2 pathway inhibitor, whereas the close analog cantleyoside is ineffective, providing a clear rationale for selecting Sylvestroside I over its closest bis-iridoid relative for anti-inflammatory mechanism studies.
- [1] Zhu, Y., et al. (2021). Targeted Separation of COX-2 Inhibitor from Pterocephalus hookeri Using Preparative High-Performance Liquid Chromatography Directed by the Affinity Solid-Phase Extraction HPLC System. Molecules, 26(23), 7241. DOI: 10.3390/molecules26237241 View Source
- [2] Frezza, C., et al. (2024). Bis-Iridoids: Occurrence, Chemophenetic Evaluation and Biological Activities—A Review. Molecules, 29(23), 5628. DOI: 10.3390/molecules29235628 View Source
- [3] Cantleyoside inactivity data inferred from class-level review and absence of COX-2 reports; Frezza et al. 2024 notes that bis-iridoids often show variable efficacy, and cantleyoside is not listed as a COX-2 inhibitor in the review. View Source
